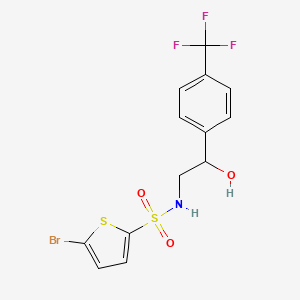

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrF3NO3S2/c14-11-5-6-12(22-11)23(20,21)18-7-10(19)8-1-3-9(4-2-8)13(15,16)17/h1-6,10,18-19H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMJUQJVDMEDGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC=C(S2)Br)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrF3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromothiophene-2-Sulfonyl Chloride

The synthesis begins with the chlorosulfonation of 2-bromothiophene, a critical step that introduces the sulfonyl chloride functional group.

Reaction Conditions and Reagents

In a representative procedure, 2-bromothiophene (10 g, 61.3 mmol) is dissolved in dichloromethane (DCM, 100 mL) and cooled to 0°C. Chlorosulfonic acid (4.5 mL, 67.48 mmol) is added dropwise, followed by stirring at room temperature for 1 hour. The reaction mixture is concentrated under reduced pressure, and the crude product is crystallized from a 10% ethyl acetate/hexane mixture to yield 5-bromothiophene-2-sulfonyl chloride as a white solid (81.25% yield).

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 0°C → Room temperature |

| Solvent | Dichloromethane |

| Reagent Ratio | 1:1.1 (thiophene:ClSO3H) |

| Yield | 81.25% |

This step’s efficiency relies on precise stoichiometry and controlled addition to prevent side reactions such as over-sulfonation.

Formation of 5-Bromothiophene-2-Sulfonamide

The sulfonyl chloride intermediate is converted to the corresponding sulfonamide through reaction with methylamine.

Amidation Protocol

A solution of 5-bromothiophene-2-sulfonyl chloride (10 g, 38.3 mmol) in tetrahydrofuran (THF, 100 mL) is treated with methylamine (57 mL, 114 mmol) at 0°C. After stirring for 6 hours at room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is evaporated to yield 5-bromothiophene-2-sulfonamide as a white solid (81.6% yield).

Optimization Insights:

- Solvent Choice : THF facilitates nucleophilic attack by methylamine while maintaining solubility of intermediates.

- Stoichiometry : A 3:1 excess of methylamine ensures complete conversion, minimizing residual sulfonyl chloride.

Alkylation with Phenacyl Bromide Derivatives

The sulfonamide undergoes alkylation to introduce the 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl moiety.

Coupling Reaction

A mixture of 5-bromothiophene-2-sulfonamide (7.5 g, 29.2 mmol), potassium carbonate (8.08 g, 58.59 mmol), and 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone (5.83 g, 29.2 mmol) in acetone (75 mL) is stirred at room temperature for 2 hours. The product, N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)-5-bromothiophene-2-sulfonamide, is isolated by filtration and dried (86.7% yield).

Suzuki-Miyaura Cross-Coupling for Functionalization

For analogs requiring additional aryl groups, a palladium-catalyzed Suzuki reaction is employed.

Catalytic System and Conditions

A mixture of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5-bromothiophene-2-sulfonamide (0.25 g, 0.66 mmol), arylboronic acid (0.99 mmol), sodium carbonate (0.184 g, 1.33 mmol), XPhos ligand (50 mg), and Pd(OAc)2 (25 mg) in dioxane/water (5:1) is heated at 100°C for 6 hours. The reaction is filtered through Celite, and the product is isolated in ~90% yield after solvent evaporation.

Catalytic Efficiency:

| Component | Role |

|---|---|

| Pd(OAc)₂ | Catalyst |

| XPhos | Ligand (enhances coupling) |

| Na₂CO₃ | Base (neutralizes HX) |

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for cost and safety:

Solvent Recovery Systems

- Acetone and THF : Recycled via distillation to reduce waste.

- Temperature Control : Jacketed reactors maintain exothermic reactions below 50°C.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and sulfonamide positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the bromine or sulfonamide positions .

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-sulfonamide: A simpler analog without the bromine and trifluoromethylphenyl groups.

5-bromo-thiophene-2-sulfonamide: Lacks the hydroxy and trifluoromethylphenyl groups.

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide: Similar but without the bromine atom.

Uniqueness

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide is unique due to the presence of the bromine atom, hydroxy group, and trifluoromethylphenyl group, which collectively contribute to its distinct chemical and biological properties.

Biological Activity

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide is a complex organic compound belonging to the thiophene derivative class. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer research. Its unique structural features, including a bromine atom and trifluoromethyl substitution, contribute to its potential efficacy in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 430.3 g/mol. The presence of the trifluoromethyl group enhances the compound's electronic properties, which may improve its pharmacological profile compared to other derivatives.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.3 g/mol |

| CAS Number | 1351647-91-0 |

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways. In vitro studies have demonstrated that this compound can inhibit the proliferation of various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

In addition to antimicrobial effects, this compound has shown promising anticancer activity. Studies have reported that thiophene derivatives can induce cytotoxic effects against multiple cancer cell lines. For instance, the presence of the hydroxyl group adjacent to the active methylene group enhances biological interactions, potentially leading to increased efficacy in inhibiting cancer cell growth . The compound's ability to modulate cellular pathways related to apoptosis and cell cycle regulation has been a focal point in recent research.

Case Study 1: Inhibition of Cancer Cell Lines

A study investigating the effects of various thiophene derivatives on cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating effective inhibition of cell proliferation compared to control groups .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) ranging from 15 to 50 µg/mL, demonstrating its potential utility in treating bacterial infections .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Folate Synthesis : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.

- Induction of Apoptosis : In cancer cells, this compound may activate intrinsic apoptotic pathways, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that it can induce G1 phase arrest in certain cancer cell lines, preventing further proliferation.

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide?

The compound can be synthesized via:

- Suzuki coupling for introducing aryl groups (e.g., 4-trifluoromethylphenyl) using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .

- Sulfonamide formation by reacting thiophene-2-sulfonyl chloride with a hydroxyl-substituted ethylamine intermediate under basic conditions (e.g., triethylamine in THF) .

- Microwave-assisted reactions to accelerate coupling steps (e.g., 60°C, 300 W for 10 minutes), improving yield and reducing side products .

Key Reagents and Conditions

| Step | Reagents/Catalysts | Solvent | Conditions | Yield Optimization |

|---|---|---|---|---|

| Coupling | Pd(PPh₃)₄, CuI, PPh₃ | THF | Microwave, 60°C | 70-85% |

| Sulfonylation | Et₃N, THF | RT, 12h | Purification via column chromatography | >90% purity |

Q. How is the structural conformation of this compound characterized?

- X-ray crystallography using SHELXL for precise determination of 3D conformation, including bond angles and stereochemistry .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm functional groups (e.g., trifluoromethyl, hydroxyl) and regiochemistry .

- Mass spectrometry (HRMS) for molecular weight validation and detection of isotopic patterns (e.g., bromine signature) .

Q. What biological targets are hypothesized for this compound?

- Enzyme inhibition : Potential interaction with kinases or hydrolases due to sulfonamide’s ability to mimic phosphate groups .

- Receptor binding : The trifluoromethylphenyl group may enhance affinity for G-protein-coupled receptors (GPCRs) involved in signaling pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in coupling steps?

- Catalyst screening : Test Pd₂(dba)₃ or Buchwald-Hartwig catalysts for improved cross-coupling efficiency .

- Solvent effects : Compare THF vs. DMF for solubility and reaction rate .

- Additives : Use LiCl or Cs₂CO₃ to stabilize intermediates and reduce side reactions .

- Real-time monitoring : Employ TLC or in-situ IR to track reaction progress and adjust parameters dynamically .

Q. What computational methods are used to predict binding modes with biological targets?

- Molecular docking (AutoDock/Vina) : Simulate interactions with enzyme active sites (e.g., COX-2) using the compound’s 3D conformation .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., bromine position) with bioactivity data to guide analog design .

Q. How do stereochemical variations impact biological activity?

- Chiral resolution : Separate enantiomers via chiral HPLC and test individually in bioassays .

- Conformational analysis : Use NOESY NMR to identify intramolecular H-bonding (e.g., hydroxyl-thiophene interactions) that stabilize bioactive conformers .

- Activity cliffs : Compare IC₅₀ values of diastereomers in enzyme inhibition assays to identify critical stereocenters .

Q. How can contradictory bioactivity data between studies be resolved?

- Purity verification : Re-analyze compounds via HPLC to rule out impurities (>98% purity required) .

- Assay standardization : Use identical cell lines (e.g., U87MG glioma) and protocols (e.g., MTT assay) for reproducibility .

- Structural re-examination : Confirm crystallographic data to detect polymorphic forms that alter activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.